2,4-Dinitrobenzene-1-selenenyl bromide
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Overview
Description
2,4-Dinitrobenzene-1-selenenyl bromide:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: While specific industrial production methods for 2,4-Dinitrobenzene-1-selenenyl bromide are not widely documented, the general approach involves multi-step synthesis, including nitration, bromination, and selenation reactions. These steps are carried out under stringent conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrobenzene-1-selenenyl bromide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro groups activate the benzene ring towards nucleophilic attack, allowing for substitution reactions.
Oxidation and Reduction: The selenium atom can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed to oxidize the selenium center.
Major Products:
Scientific Research Applications
Chemistry: 2,4-Dinitrobenzene-1-selenenyl bromide is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds .
Biology and Medicine: Organoselenium compounds, including this compound, have been studied for their potential antioxidant properties and their role in mimicking seleno-enzymes .
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of metal selenide semiconductor materials .
Mechanism of Action
The mechanism of action of 2,4-Dinitrobenzene-1-selenenyl bromide involves its ability to undergo nucleophilic aromatic substitution reactions. The nitro groups on the benzene ring activate it towards nucleophilic attack, facilitating the formation of a Meisenheimer complex, which then undergoes further transformation to yield the final product . The selenium atom can also participate in redox reactions, altering its oxidation state and influencing the overall reactivity of the compound .
Comparison with Similar Compounds
1-Bromo-2,4-dinitrobenzene: Similar in structure but lacks the selenium atom.
2,4-Dinitrophenylhydrazine: Contains nitro groups but has a hydrazine moiety instead of selenium.
Uniqueness: 2,4-Dinitrobenzene-1-selenenyl bromide is unique due to the presence of the selenium atom, which imparts distinct redox properties and reactivity compared to other similar compounds .
Properties
CAS No. |
63155-94-2 |
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Molecular Formula |
C6H3BrN2O4Se |
Molecular Weight |
325.97 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) selenohypobromite |
InChI |
InChI=1S/C6H3BrN2O4Se/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H |
InChI Key |
DCORJEMZALJDBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[Se]Br |
Origin of Product |
United States |
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